

physical and chemical properties of 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-tert-butylphenol

Cat. No.: B071990

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An In-depth Technical Guide to 2-Amino-4-tert-butylphenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-4-tert-butylphenol**, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Core Properties of 2-Amino-4-tert-butylphenol

2-Amino-4-tert-butylphenol, with the CAS number 1199-46-8, is a substituted phenol derivative.^[1] It is also known by other names including 2-amino-4-(tert-butyl)phenol and o-amino-p-tert-butylphenol.^[2] This compound serves as a crucial intermediate in the synthesis of various organic molecules, including fluorescent whitening agents, pesticides, dyes, and photosensitive materials.^[3]

Physical Properties

2-Amino-4-tert-butylphenol typically presents as a beige to brown or white to gray-white crystalline powder.^{[4][5]} A summary of its key physical properties is provided in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₅ NO	[1]
Molecular Weight	165.23 g/mol	[1]
Melting Point	160-163 °C (lit.)	[4]
	164-166 °C	
	158.0-167.0 °C	[5]
Boiling Point	293.09 °C (rough estimate)	[4]
Density	1.0203 g/cm ³ (rough estimate)	[4]
Appearance	Beige to brown powder or crystal	[4]
	White to gray-white crystalline powder	
Solubility	Soluble in ethanol, ether, and chloroform. [4] Insoluble in benzene and almost insoluble in cold water. [4]	[4]

Chemical Properties

The chemical behavior of **2-Amino-4-tert-butylphenol** is characterized by the reactivity of its amino and hydroxyl functional groups. A predicted pKa value for this compound is approximately 9.97.[\[4\]](#)

Property	Value	Source(s)
IUPAC Name	2-amino-4-tert-butylphenol	[1]
CAS Number	1199-46-8	[1]
pKa	9.97 ± 0.18 (Predicted)	[4]
Flash Point	120.1 °C	[4]
Vapor Pressure	0.00313 mmHg at 25°C	[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Amino-4-tert-butylphenol**.

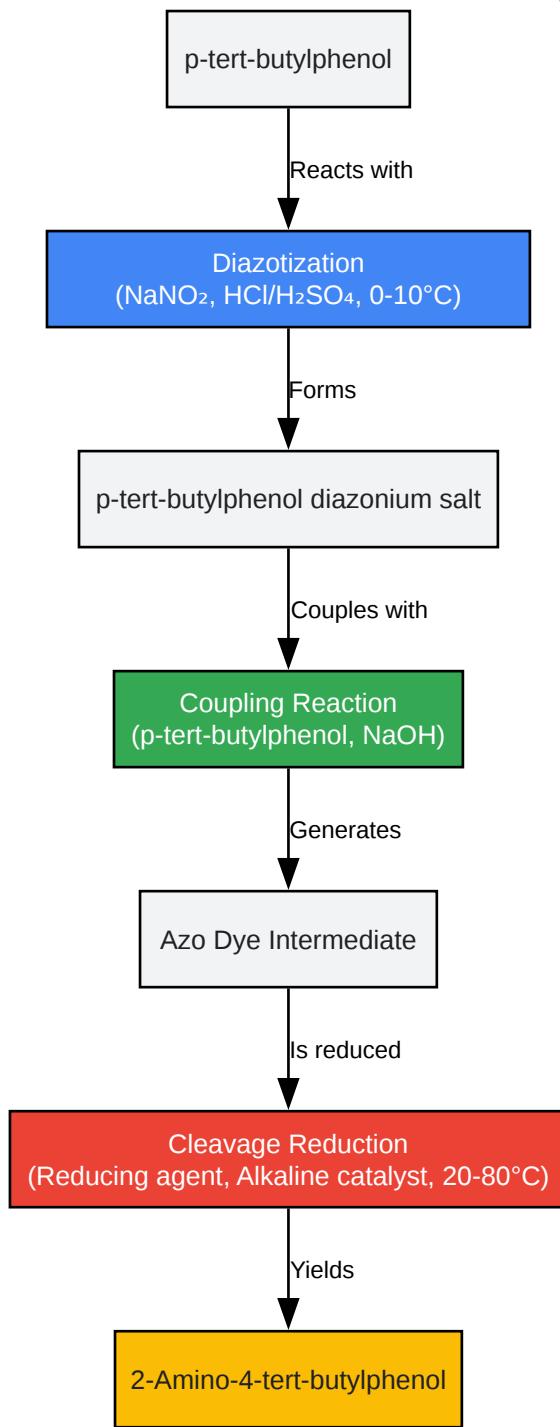
Technique	Data Available	Source(s)
¹ H NMR	Spectrum available	[6] [7]
¹³ C NMR	Spectrum available	[8]
Mass Spectrometry (GC-MS)	Data available	[1]
Infrared (IR) Spectroscopy	FTIR and Vapor Phase IR spectra available	[1]
Raman Spectroscopy	Spectrum available	[1]

Experimental Protocols

Synthesis of 2-Amino-4-tert-butylphenol

A common method for the synthesis of **2-Amino-4-tert-butylphenol** is through a diazotization-cleavage reduction of p-tert-butylphenol.[\[1\]](#)[\[4\]](#) The general workflow for this synthesis is outlined below.

Synthesis Workflow of 2-Amino-4-tert-butylphenol

[Click to download full resolution via product page](#)Synthesis of **2-Amino-4-tert-butylphenol** Workflow

Detailed Methodology:

- **Diazotization Reaction:** p-tert-butylphenol is reacted with a solution of hydrochloric or sulfuric acid to form a salt. A 30% sodium nitrite solution is then added dropwise at a temperature of 0-10°C to carry out the diazotization, resulting in the formation of p-tert-butylphenol diazonium salt.^[1] The molar ratio of p-tert-butylphenol to acid is typically 1:(2-3), and to sodium nitrite is 1:(1-1.1).^[1] The completion of the reaction can be monitored using starch iodide paper.^[1]
- **Coupling Reaction:** A coupling solution is prepared by dissolving p-tert-butylphenol in a sodium hydroxide solution. The previously prepared p-tert-butylphenol diazonium salt is then added dropwise to this solution at room temperature to form an azo dye.^[1] The molar ratio of sodium hydroxide to p-tert-butylphenol is in the range of (0.8-1.5):1.^[1]
- **Cleavage Reduction Reaction:** The resulting azo dye is dissolved in an alcohol solvent, such as 95% ethanol. An alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide) and a reducing agent (e.g., sodium dithionite, zinc powder) are added.^[1] The reaction is carried out at a temperature between 20-80°C for 3-24 hours.^[1]
- **Purification:** The final product, **2-Amino-4-tert-butylphenol**, is obtained after acid neutralization, centrifugal filtration, and washing, yielding a grayish-white crystalline solid.^[1]

Reactivity and Stability

2-Amino-4-tert-butylphenol is a stable compound under normal storage conditions, which recommend keeping it in a dark, dry, and sealed container at room temperature.^[4] It is incompatible with strong oxidizing agents. The compound is combustible and should be handled with care.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate any specific, well-defined signaling pathways directly involving **2-Amino-4-tert-butylphenol**. Its primary role in scientific research and industry is as a chemical intermediate. While a related compound, 2,4-di-tert-butylphenol, has been studied for various biological activities, this should not be confused with the properties of **2-Amino-4-tert-butylphenol**.

Safety Information

2-Amino-4-tert-butylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled.^[1] It can cause skin and serious eye irritation.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. In case of exposure, it is important to seek medical advice.

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- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-4-tert-butylphenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071990#physical-and-chemical-properties-of-2-amino-4-tert-butylphenol>

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